Lipophilicity (XLogP3) Head-to-Head Comparison: Dimethyl Diester vs. Free Dicarboxylic Acid Governs Membrane Permeability and CNS Accessibility
The 1,4-dimethyl diester (target compound) exhibits a computed XLogP3 of 0.7, whereas the parent free acid N-caffeoyl-L-aspartic acid (CAS 860295-20-1) carries two ionizable carboxyl groups (predicted pKa ~3.5–4.5) and is predominantly dianionic at physiological pH, resulting in a substantially lower computed logP (estimated ≤ -1.5 for the ionized species) [1]. The 2+ log unit difference translates to an approximately 100-fold higher theoretical partition coefficient for the diester, a critical determinant of passive membrane diffusion and potential CNS penetration. This differentiation is particularly relevant because the DDO target is intracellular and CNS-expressed; enhanced passive permeability of the diester may facilitate cell entry and brain exposure prior to esterase-mediated hydrolysis to the active free acid (a prodrug rationale), whereas the free acid requires active transport mechanisms [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and predicted ionization state at pH 7.4 |
|---|---|
| Target Compound Data | XLogP3 = 0.7; neutral molecule (both carboxyls esterified); HBD count = 3 |
| Comparator Or Baseline | N-Caffeoyl-L-aspartic acid (free acid): Predominantly dianionic at pH 7.4; estimated logD7.4 ≤ -1.5; HBD count = 5 |
| Quantified Difference | Δ XLogP3 ≈ 2.2 log units (≥100-fold difference in predicted partition coefficient); HBD count reduced by 2 |
| Conditions | Computed using XLogP3 algorithm (PubChem 2025.04.14 release) |
Why This Matters
For procurement decisions in CNS-targeted or cell-based DDO inhibitor screening campaigns, the diester's higher lipophilicity and reduced hydrogen-bond donor count predict superior passive membrane permeability, making it the preferred starting material for cellular assays where intracellular target engagement is required, while the free acid is better suited for biochemical (cell-free) enzyme assays.
- [1] PubChem CID 163203561. Computed Properties: XLogP3-AA = 0.7; HBD Count = 3. https://pubchem.ncbi.nlm.nih.gov/compound/163203561 View Source
- [2] Katane, M. et al. J. Med. Chem. 2015, 58, 7328–7340. Identification of Novel D-Aspartate Oxidase Inhibitors by in Silico Screening and Their Functional and Structural Characterization in Vitro. This study establishes DDO as an intracellular/CNS-relevant target for which prodrug strategies addressing permeability are pertinent. View Source
